molecular formula C10H8F4O2 B2407087 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde CAS No. 2193059-17-3

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde

Cat. No.: B2407087
CAS No.: 2193059-17-3
M. Wt: 236.166
InChI Key: YOINXIXPJMEACS-UHFFFAOYSA-N
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Scientific Research Applications

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrafluoro-2-methoxyethyl group enhances its reactivity and stability compared to other benzaldehyde derivatives .

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOINXIXPJMEACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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